molecular formula C22H18O2S B2622952 1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione CAS No. 314768-40-6

1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione

Cat. No.: B2622952
CAS No.: 314768-40-6
M. Wt: 346.44
InChI Key: QMOAHTFBGSGMRT-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione is an organic compound characterized by the presence of two phenyl groups and a p-tolylthio group attached to a propane-1,3-dione backbone

Preparation Methods

The synthesis of 1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione typically involves the reaction of benzaldehyde with p-tolylthiol in the presence of a base, followed by the addition of acetylacetone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles such as amines or halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione can be compared with other similar compounds, such as:

    1,3-Diphenylpropane-1,3-dione: Lacks the p-tolylthio group, resulting in different chemical properties and reactivity.

    1,3-Diphenyl-2-(methylthio)propane-1,3-dione: Contains a methylthio group instead of a p-tolylthio group, leading to variations in its chemical behavior and applications.

    1,3-Diphenyl-2-(phenylthio)propane-1,3-dione:

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1,3-diphenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2S/c1-16-12-14-19(15-13-16)25-22(20(23)17-8-4-2-5-9-17)21(24)18-10-6-3-7-11-18/h2-15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOAHTFBGSGMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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